

In-Depth Technical Guide: The Role of ORM-3819 in Modulating Cardiac Contractility

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Compound of Interest

Compound Name: **ORM-3819**

Cat. No.: **B609771**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of **ORM-3819**, a novel investigational agent with a unique dual mechanism of action for enhancing cardiac contractility. The following sections detail its mechanism of action, present quantitative data from key preclinical studies, and outline the experimental protocols used to elucidate its effects.

Core Mechanism of Action: A Dual Approach to Inotropy

ORM-3819 enhances cardiac contractility through a synergistic combination of two distinct molecular mechanisms: direct sensitization of the cardiac muscle to calcium and selective inhibition of phosphodiesterase III (PDE III).^[1] This dual action offers a novel therapeutic strategy for conditions characterized by impaired cardiac pump function.

The primary mode of action involves the binding of **ORM-3819** to cardiac troponin C (cTnC), a key protein in the sarcomere that regulates muscle contraction in response to calcium ions.^[1] This interaction increases the sensitivity of the myofilaments to calcium, meaning that a lower concentration of intracellular calcium is required to achieve a given level of muscle contraction. This leads to a more efficient utilization of available calcium for force generation.

Concurrently, **ORM-3819** acts as a potent and selective inhibitor of the PDE III isozyme.^[1] PDE III is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cardiac cells. By inhibiting PDE III, **ORM-3819** increases intracellular cAMP levels. Elevated cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various proteins involved in excitation-contraction coupling, ultimately leading to an increase in intracellular calcium concentration and enhanced contractility. This component of its action is similar to that of established inodilators.

The combination of these two mechanisms—calcium sensitization and increased calcium availability—results in a robust positive inotropic effect.

Quantitative Data on the Inotropic Effects of **ORM-3819**

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of **ORM-3819** on cardiac contractility.

Table 1: In Vitro Efficacy of **ORM-3819**

Parameter	Experimental Model	Value
PDE III Inhibition (IC50)	In vitro enzyme assay	3.88 ± 0.3 nM
Ca ²⁺ -Sensitizing Effect (EC50)	Permeabilized guinea pig left ventricular myocytes	2.88 ± 0.14 μ M
Change in pCa50	Permeabilized guinea pig left ventricular myocytes	0.12 ± 0.01

Table 2: Ex Vivo Efficacy of **ORM-3819** in Langendorff-Perfused Guinea Pig Hearts

Parameter	EC50
Maximal Rate of Left Ventricular Pressure Development (+dP/dt _{max})	8.9 ± 1.7 nM
Left Ventricular Systolic Pressure	7.63 ± 1.74 nM

Table 3: In Vivo Efficacy of **ORM-3819** in Healthy Guinea Pigs (Intravenous Administration)

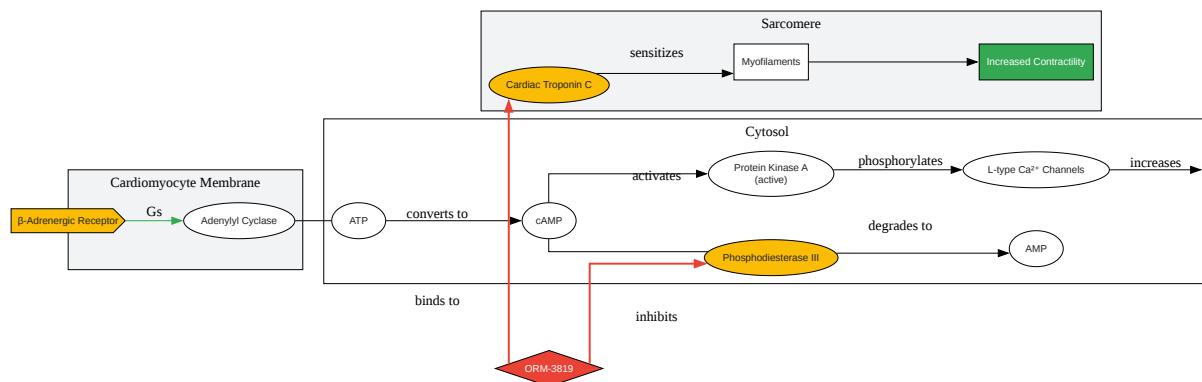
Parameter	EC50
Left Ventricular +dP/dtmax	0.13 ± 0.05 µM/kg
Rate of Left Ventricular Pressure Decrease (-dP/dtmax)	0.03 ± 0.02 µM/kg

Table 4: In Vivo Efficacy of **ORM-3819** in a Canine Model of Myocardial Stunning

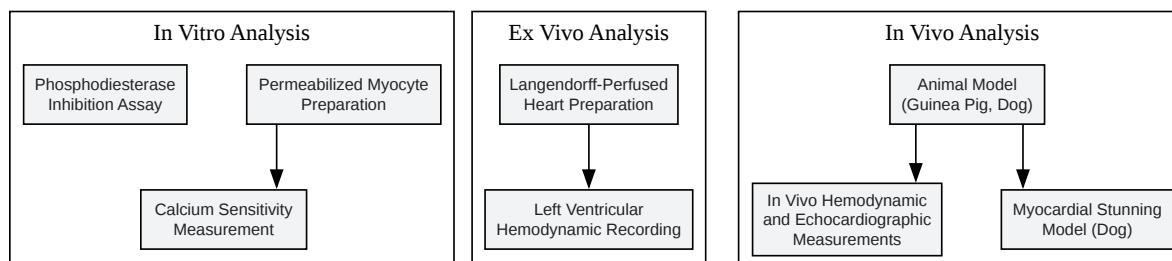
Parameter	Pre-Ischemia	Post-Ischemia (Stunning)	Post-Ischemia + ORM-3819
% Segmental Shortening (%SS) in Ischemic Area	24.1 ± 2.1	11.0 ± 2.4	18.8 ± 3

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **ORM-3819** and a generalized workflow for assessing its cardiac effects.

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Caption: Signaling pathway of **ORM-3819** in cardiomyocytes.



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Caption: Experimental workflow for evaluating **ORM-3819**.

Detailed Experimental Protocols

The following are generalized protocols based on the methodologies cited in the primary literature for **ORM-3819**.

In Vitro Experiments

1. Phosphodiesterase III Inhibition Assay:

- Objective: To determine the inhibitory potency of **ORM-3819** on PDE III.
- Methodology: A standard two-step radioenzymatic assay is utilized.
 - Recombinant human PDE III is incubated with [³H]-cAMP as a substrate in the presence of varying concentrations of **ORM-3819**.
 - The reaction is terminated, and the resulting [³H]-5'-AMP is converted to [³H]-adenosine by a snake venom nucleotidase.
 - The mixture is then passed through an anion-exchange resin column to separate the unreacted [³H]-cAMP from the [³H]-adenosine.
 - The amount of [³H]-adenosine is quantified by scintillation counting, and the IC₅₀ value is calculated.

2. Calcium Sensitivity in Permeabilized Myocytes:

- Objective: To assess the direct effect of **ORM-3819** on the calcium sensitivity of the contractile apparatus.
- Methodology:
 - Myocyte Preparation: Left ventricular tissue from guinea pigs is dissected and mechanically disrupted. The myocytes are then chemically permeabilized ("skinned")

using a detergent like saponin or Triton X-100 to remove the cell membrane while leaving the myofilaments intact.

- Experimental Setup: A single permeabilized myocyte is attached between a force transducer and a piezoelectric motor.
- Protocol: The myocyte is bathed in a series of solutions with progressively increasing concentrations of free calcium (pCa solutions). The force generated by the myocyte at each calcium concentration is recorded. This is repeated in the presence of different concentrations of **ORM-3819**.
- Data Analysis: Force-pCa curves are generated, and the pCa50 (the calcium concentration required for half-maximal activation) is determined. A leftward shift in the force-pCa curve and an increase in pCa50 in the presence of **ORM-3819** indicate calcium sensitization.

Ex Vivo Experiments

Langendorff-Perfused Heart:

- Objective: To evaluate the effects of **ORM-3819** on the global function of an isolated heart.
- Methodology:
 - Heart Isolation: A guinea pig is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
 - Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature.
 - Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Electrodes are placed on the epicardial surface to record an electrocardiogram.
 - Protocol: After a stabilization period, **ORM-3819** is infused into the perfusion line at increasing concentrations. Left ventricular pressure, heart rate, and coronary flow are continuously monitored.

- Data Analysis: Parameters such as left ventricular developed pressure, the maximal rates of pressure development and relaxation (+/- dP/dtmax), and heart rate are analyzed to determine the concentration-response relationship for **ORM-3819**.

In Vivo Experiments

1. Hemodynamic Assessment in Anesthetized Guinea Pigs:

- Objective: To determine the in vivo hemodynamic effects of **ORM-3819**.
- Methodology:
 - Animal Preparation: Guinea pigs are anesthetized, and catheters are inserted into the carotid artery for blood pressure measurement and into the jugular vein for drug administration. A high-fidelity pressure catheter is advanced into the left ventricle.
 - Protocol: Following a baseline recording period, **ORM-3819** is administered as an intravenous infusion at escalating doses.
 - Data Acquisition: Arterial blood pressure, left ventricular pressure, and heart rate are continuously recorded.
 - Data Analysis: The effects of **ORM-3819** on systolic and diastolic blood pressure, heart rate, and indices of cardiac contractility (+dP/dtmax) and relaxation (-dP/dtmax) are quantified.

2. Myocardial Stunning Model in Dogs:

- Objective: To evaluate the efficacy of **ORM-3819** in a model of post-ischemic cardiac dysfunction.
- Methodology:
 - Surgical Preparation: Anesthetized dogs undergo a thoracotomy, and a hydraulic occluder and a flow probe are placed around the left anterior descending coronary artery. Sonomicrometry crystals are implanted in the region supplied by this artery to measure regional myocardial function.

- Ischemia-Reperfusion Protocol: Myocardial ischemia is induced by occluding the coronary artery for a defined period, followed by reperfusion. This results in a state of "myocardial stunning," where contractile function is depressed despite the restoration of blood flow.
- Drug Administration: After the induction of stunning, **ORM-3819** is administered intravenously.
- Data Analysis: Segmental shortening, a measure of regional contractility, is monitored throughout the experiment to assess the ability of **ORM-3819** to restore function in the stunned myocardium.

Clinical Development Status

As of the latest available information, there are no active or recently completed clinical trials specifically investigating **ORM-3819** for cardiac contractility or heart failure listed in major clinical trial registries. Further development status by Orion Pharma is not publicly disclosed.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on preclinical research. **ORM-3819** is an investigational compound and is not approved for any clinical use.

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References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
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